molecular formula C19H26N2O B2618909 1-(4-Tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol CAS No. 2415472-58-9

1-(4-Tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol

Cat. No. B2618909
CAS RN: 2415472-58-9
M. Wt: 298.43
InChI Key: KFAUPIXQACSVJN-UHFFFAOYSA-N
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Description

The compound “1-(4-Tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol” is a complex organic molecule. It contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The pyrazol ring is substituted with a tert-butylphenyl group and a hexahydrocycloocta group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazol ring is a five-membered ring with two nitrogen atoms. The hexahydrocycloocta group would be an eight-membered ring, and the tert-butylphenyl group would consist of a phenyl ring (a six-membered carbon ring) substituted with a tert-butyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazol ring and the phenyl ring. Pyrazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Phenyl rings can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

1-(4-tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19(2,3)14-9-11-15(12-10-14)21-17-7-5-4-6-8-18(22)16(17)13-20-21/h9-13,18,22H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAUPIXQACSVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol

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